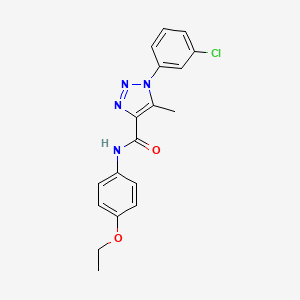

1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-3-25-16-9-7-14(8-10-16)20-18(24)17-12(2)23(22-21-17)15-6-4-5-13(19)11-15/h4-11H,3H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEJKTOUEUKNHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

Substitution reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications in scientific research, particularly in the following areas:

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

- EGFR Inhibition : The compound binds to the epidermal growth factor receptor (EGFR), preventing its activation and subsequent signaling pathways that lead to cell proliferation.

- Induction of Apoptosis : Increased levels of caspases (caspase-3 and caspase-8) suggest that the compound promotes apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Studies have demonstrated that it causes G1 phase arrest in cancer cells, effectively halting their progression and proliferation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest it may possess:

- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.

- Fungicidal Activity : Potential efficacy against fungal strains such as Candida albicans .

Anti-inflammatory Effects

Some studies have indicated that the compound may exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

- Cytokine Modulation : The compound appears to influence cytokine production, which could be beneficial in managing inflammatory responses.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: In Vivo Tumor Models

In xenograft models using A549 lung cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. This study highlights its potential as an effective antitumor agent.

Case Study 2: Synergistic Effects with Chemotherapy

When combined with traditional chemotherapeutics such as cisplatin, the compound exhibited synergistic effects, enhancing overall antitumor efficacy. This suggests that it could be used as an adjunct therapy in cancer treatment.

Table of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:

Fluconazole: A well-known antifungal agent.

Itraconazole: Another antifungal compound with a broader spectrum of activity.

Voriconazole: A triazole derivative used to treat serious fungal infections.

Biological Activity

The compound 1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide , also known by its CAS number 946254-20-2, belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 452.9 g/mol. The structure features a triazole ring that is pivotal for its biological activity. The presence of the 3-chlorophenyl and 4-ethoxyphenyl groups enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H21ClN4O4 |

| Molecular Weight | 452.9 g/mol |

| CAS Number | 946254-20-2 |

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation across various cell lines:

- MCF-7 (breast cancer) : Exhibited IC50 values indicating effective inhibition.

- HCT-116 (colon cancer) : Showed promising results in reducing cell viability.

- HepG2 (liver cancer) : Demonstrated comparable efficacy to standard chemotherapeutic agents.

In a comparative study, the compound's antiproliferative activity was found to be superior to that of established drugs like doxorubicin and 5-fluorouracil, highlighting its potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has also been tested against various microbial strains. It exhibited significant antibacterial properties against:

- Escherichia coli

- Staphylococcus aureus

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

The biological activity of this triazole derivative can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring interacts with enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .

- DNA Interaction : The compound may bind to DNA or RNA structures, disrupting cellular processes essential for cancer cell survival.

- Anti-inflammatory Effects : Some studies suggest that triazoles can modulate inflammatory pathways, reducing cytokine production and inflammation-related damage .

Case Studies

Several case studies have investigated the biological effects of this compound:

-

Study on Anticancer Activity :

- Researchers synthesized a series of triazole derivatives and tested their effects on MCF-7 cells.

- The most active derivative showed an IC50 value significantly lower than that of doxorubicin.

-

Antibacterial Evaluation :

- A study conducted on various bacterial strains revealed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Q & A

Q. Q: What are the recommended synthetic routes for synthesizing 1-(3-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?

A:

- Synthetic Routes : The compound can be synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Alternative routes may involve microwave-assisted synthesis to accelerate reaction kinetics.

- Critical Variables : Precursor stoichiometry, temperature (60–100°C for cycloaddition), and solvent polarity (e.g., DMF vs. THF) significantly impact yield. For example, higher temperatures may reduce regioselectivity in triazole formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is recommended. Purity should be confirmed via HPLC (>95%) and NMR (absence of residual solvent peaks) .

Advanced Optimization Using Design of Experiments (DoE)

Q. Q: How can factorial experimental design optimize the synthesis of this compound when conflicting data arise from varying reaction parameters?

A:

- DoE Framework : Apply a 2<sup>k</sup> factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For instance, a study on nanocatalyst synthesis demonstrated that precursor concentration and pH had non-linear effects on reaction efficiency .

- Data Contradictions : Use ANOVA to resolve discrepancies. For example, if high catalyst loading improves yield but reduces purity, Pareto charts can identify dominant factors. Response surface methodology (RSM) may further refine optimal conditions .

- Case Study : In peptide synthesis, DoE reduced side reactions by 40% through systematic variation of coupling reagents and reaction times .

Mechanistic Insights into Reactivity

Q. Q: What computational or experimental methods elucidate the role of non-covalent interactions (e.g., π-π stacking, H-bonding) in stabilizing intermediates during synthesis?

A:

- Experimental : X-ray crystallography or NMR titration can map intermolecular interactions. For example, triazole-carboxamide stacking may stabilize transition states in coupling reactions .

- Computational : Density functional theory (DFT) simulations (e.g., Gaussian09) can model transition states and predict regioselectivity. Solvent effects should be incorporated via continuum models (e.g., COSMO-RS) .

Stability and Degradation Pathways

Q. Q: How do environmental factors (pH, light, temperature) influence the stability of this compound, and what analytical techniques detect degradation products?

A:

- Stability Studies : Conduct accelerated degradation tests under ICH guidelines (e.g., 40°C/75% RH for 6 months). LC-MS can identify hydrolytic degradation (amide bond cleavage) or photodegradation (triazole ring oxidation) .

- Mitigation : Lyophilization or formulation with antioxidants (e.g., BHT) may enhance shelf life. pH stability assays (2–12) are critical for biological applications .

Advanced Applications in Drug Discovery

Q. Q: What strategies validate the biological target engagement of this compound, particularly when in vitro and in vivo data conflict?

A:

- Target Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity (Kd). If in vivo efficacy is poor despite high in vitro affinity, evaluate pharmacokinetics (e.g., plasma protein binding via equilibrium dialysis) .

- Case Study : CoreDesign algorithms identified selective Wee1 inhibitors by optimizing scaffold-binding pocket complementarity, reducing off-target effects .

Scalability Challenges in Continuous-Flow Synthesis

Q. Q: What are the key considerations for transitioning batch synthesis to continuous-flow systems for large-scale production?

A:

- Flow Chemistry Setup : Use microreactors (e.g., Corning G1) to enhance heat/mass transfer. Parameters like residence time and flow rate must be optimized to prevent clogging (common with triazole precipitates) .

- Case Study : A flow-chemistry protocol for diazomethane synthesis achieved 90% yield by precisely controlling oxidation steps, demonstrating scalability potential .

Interdisciplinary Approaches

Q. Q: How can Bayesian optimization improve the efficiency of high-throughput screening for derivative synthesis?

A:

- Bayesian Workflow : Implement adaptive experimental design to prioritize reaction conditions with high uncertainty. For example, a study on biomaterial synthesis reduced the search space by 60% using Gaussian process models .

- Integration : Combine with robotic automation (e.g., Chemspeed) for rapid iteration. Active learning algorithms can update priors after each batch, accelerating SAR exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.